molecular formula C11H7Cl2NO3 B1469199 3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 4402-75-9

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No. B1469199
CAS RN: 4402-75-9
M. Wt: 272.08 g/mol
InChI Key: FXSFOUNJWRTJRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like “2,3-Dichlorophenylpiperazine” involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds like “2,3-Dichlorophenylpiperazine” has been analyzed and documented . The compound has a molar mass of 231.12 g/mol and its InChI key is UDQMXYJSNNCRAS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound “3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione” has been synthesized and screened for its in vitro antibreast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2,3-Dichlorophenylpiperazine” have been documented . It has a molar mass of 231.12 g/mol, appears as a brown oil, and has a density of 1.272g/cm 3 °C .

Scientific Research Applications

Anticancer Activity

This compound has been designed and synthesized for its potential anticancer properties . It has been tested in vitro using human breast adenocarcinoma cell lines (MCF-7), showing cytotoxic activity with an IC50 of 42.30 µM . The ability to target cancer cells without affecting healthy cells makes it a promising candidate for further research in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory activity in vitro. This suggests its use in treating inflammatory diseases, which could be further explored to develop new anti-inflammatory drugs .

Hemolysis Assay

The compound has shown a nonhemolytic and nontoxic effect on human blood cells in hemolysis assays. This property is crucial for the safety profile of potential therapeutic agents, indicating its compatibility with human blood cells .

Cyclin Dependent Kinase 2 (CDK2) Inhibition

Docking studies against CDK2 have provided insights into the compound’s inhibitory activity. CDK2 is known to regulate the cell cycle, and its inhibition can be a strategy for cancer prevention . The compound’s interaction with CDK2 could lead to the development of new anticancer drugs .

Neuroprotection

Thiazolidinedione derivatives, which are structurally related to this compound, have shown the ability to pass the blood-brain barrier (BBB). This indicates potential applications in neuroprotective therapies , suggesting that similar properties could be investigated for this compound .

Antimicrobial Properties

Related compounds have exhibited antimicrobial properties , which implies that this oxazole derivative could also be researched for its effectiveness against various microbial infections .

Antidiabetic Potential

Thiazolidinediones are known for their antidiabetic effects . Given the structural similarities, this compound could be explored for its potential use in treating diabetes through further pharmacological studies .

Antioxidant and Antiviral Activities

The compound’s related family has shown antioxidant and antiviral activities . These properties are valuable in developing treatments for oxidative stress-related diseases and viral infections. Research into this compound could uncover similar benefits .

Safety And Hazards

The safety data sheet for a similar compound “3,4-Dichlorophenyl isocyanate” indicates that it is toxic if swallowed or inhaled, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The compound “methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride” has been discovered as an active and acceptable cytotoxic agent, indicating potential future directions for compounds containing the 2,3-dichlorophenyl group .

properties

IUPAC Name

3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSFOUNJWRTJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
3-(2,3-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

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